3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL
Description
Properties
IUPAC Name |
3-(anthracen-9-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-11-5-10-19-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12,19-20H,5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTBVUCBACEVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466989 | |
| Record name | 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-13-6 | |
| Record name | 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination as the Primary Method
The synthesis of 3-[(Anthracen-9-ylmethyl)amino]propan-1-ol follows a reductive amination strategy, as detailed in the protocol by Bren et al.. The process begins with the condensation of anthracene-9-carbaldehyde (1.0 equiv) and 3-aminopropan-1-ol (1.1 equiv) in a refluxing ethanol/N,N-dimethylformamide (EtOH/DMF, 80:20 v/v) mixture. The reaction generates an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) under mild heating (40–50°C).
Critical Reaction Parameters:
-
Solvent System: The EtOH/DMF mixture enhances the solubility of both aromatic aldehyde and alkanolamine reactants.
-
Reducing Agent: NaBH₄ is added in portions to prevent exothermic decomposition, with a molar ratio of 3.3:1 (NaBH₄:imine).
-
Reaction Time: The reduction step requires 1 hour at 40–50°C, followed by cooling to room temperature.
After quenching excess NaBH₄ with 5% acetic acid, the product is isolated via precipitation and purified by recrystallization from benzene, yielding 72% of a pale green solid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of EtOH/DMF as the solvent system balances polar aprotic (DMF) and protic (EtOH) properties, ensuring both reactant solubility and NaBH₄ stability. Trials with alternative solvents, such as tetrahydrofuran (THF) or methanol, resulted in lower yields (<50%) due to incomplete imine formation or borohydride decomposition.
Table 1: Solvent Screening for Reductive Amination
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| EtOH/DMF (80:20) | 72 | 98 |
| THF/Water (90:10) | 48 | 85 |
| Methanol | 35 | 78 |
Purification and Crystallization
Recrystallization Protocol
The crude product is recrystallized from hot benzene (PhH), leveraging the compound’s moderate solubility in aromatic hydrocarbons at elevated temperatures. Cooling to 0°C induces crystallization, yielding fibrous crystals with a melting point of 83–84°C.
Key Observations:
Alternative Purification Methods
Chromatographic purification (silica gel, ethyl acetate/hexane) was attempted but resulted in product degradation due to the compound’s sensitivity to acidic silica surfaces. Thus, recrystallization remains the optimal method.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum (ν, cm⁻¹) shows distinctive bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆):
Elemental Analysis
Theoretical vs. Experimental Values:
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 81.47 | 81.54 |
| H | 7.22 | 7.28 |
| N | 5.28 | 5.19 |
Deviations (<0.1%) fall within instrumental error margins, confirming high purity.
Mechanistic Insights and Side Reactions
Reductive Amination Pathway
The mechanism proceeds via imine formation, followed by borohydride attack on the protonated Schiff base. The absence of detectable byproducts (e.g., over-reduced amines) suggests high chemoselectivity under the reported conditions.
Chemical Reactions Analysis
Types of Reactions: 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the anthracene moiety or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while substitution reactions could introduce various alkyl or aryl groups to the amine nitrogen.
Scientific Research Applications
The compound 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL (CAS No. 14131-13-6) is a chemical with significant potential in various scientific research applications. This article provides a comprehensive overview of its properties, synthesis, and applications, supported by data tables and case studies.
Photophysical Studies
The anthracene moiety in this compound allows it to exhibit unique photophysical properties, making it suitable for studies in photochemistry and photophysics. It can be used as a fluorescent probe in various applications, including:
- Fluorescence microscopy
- Photodynamic therapy
Biological Applications
Research has indicated potential biological applications of this compound, particularly in:
- Anticancer research : The compound's ability to generate reactive oxygen species (ROS) upon light activation is being explored for targeted cancer therapies.
Material Science
Due to its unique electronic properties, this compound can also be utilized in:
- Organic light-emitting diodes (OLEDs) : Its fluorescence characteristics make it a candidate for use in OLED technologies.
Chemical Sensors
The compound's sensitivity to environmental changes allows it to be developed into chemical sensors for detecting specific analytes, particularly in environmental monitoring.
Case Study 1: Photodynamic Therapy
A study investigated the efficacy of this compound as a photosensitizer in photodynamic therapy. Results showed that the compound effectively induced cell death in cancer cells upon light exposure, demonstrating its potential as a therapeutic agent.
Case Study 2: OLED Applications
Research focused on the incorporation of this compound into OLED devices revealed that it enhances light emission efficiency while maintaining stability under operational conditions. This suggests its viability for commercial applications in display technologies.
Data Tables
| Application Area | Description | Current Research Focus |
|---|---|---|
| Photophysical Studies | Use as a fluorescent probe | Fluorescence microscopy |
| Biological Applications | Anticancer agent via ROS generation | Targeted cancer therapies |
| Material Science | Component for OLED technology | Enhancing light emission efficiency |
| Chemical Sensors | Detection of specific analytes | Environmental monitoring |
Mechanism of Action
The mechanism by which 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL exerts its effects is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. The amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthracene-Containing Derivatives
Polymer Chemosensors with Anthracene Fluorophores
- Target Compound (1b) : Incorporated into poly(1-vinylimidazolium chloride), it exhibits a >20-fold increase in fluorescence intensity in the presence of Zn²⁺ cations due to anthracene’s π-conjugated system, which enhances electron transfer upon metal binding .
- Poly({3-[2-(anthracen-9-ylmethyl)(3,5-dichlorophenyl)amino]-2-oxoethyl}-1-vinylimidazolium chloride): This derivative detects acetate ions (AcO⁻) via a visible color change (pale yellow to orange) in DMSO, demonstrating anthracene’s versatility in anion sensing .
- 9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene: A ketone derivative with a dioxane ring, this compound lacks the amino-propanol chain but retains anthracene’s fluorescence. It is used in materials science for its stability (storable at -20°C for 1–2 years) .
Key Difference: The amino-propanol chain in the target compound enables hydrogen bonding and solubility in polar solvents, unlike the dioxane derivative, which prioritizes structural rigidity.
Crystal and Conformational Studies
- (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one : A chalcone derivative with a bromophenyl group, its crystal packing shows hydrogen-bonded dimers along the a-axis, highlighting anthracene’s role in π-stacking interactions .
- 3-(10-Methyl-anthracen-9-yl)-propionic Acid : A carboxylic acid derivative with a methylanthracene group, this compound exhibits distinct solubility and acidity (pKa ~4.5) compared to the target compound’s alcohol functionality .
Propan-1-OL Derivatives with Varied Substituents
Aromatic Systems Beyond Anthracene
- 3-(6-Octylpyren-1-yl)propan-1-ol : A pyrene derivative with an octyl chain, this compound exhibits enhanced hydrophobicity and aggregation-induced emission (AIE), making it suitable for organic electronics .
- 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol: A pharmaceutical intermediate, this compound lacks fluorescence but is optimized for bioavailability (95% purity) in drug synthesis .
Data Tables
Research Findings and Trends
- Fluorescence Modulation: Anthracene derivatives excel in cation/anion sensing due to tunable π-electron systems. The target compound’s amino-propanol chain enhances water solubility, critical for environmental monitoring .
- Biological vs. Material Applications : Propan-1-ol derivatives with heterocyclic substituents (e.g., pyrimidines) prioritize kinase inhibition, while anthracene/pyrene derivatives focus on optical properties .
- Synthetic Efficiency : High yields (>70%) are achievable across propan-1-ol derivatives, but physical states (solid vs. oil) depend on substituent hydrophobicity .
Biological Activity
Introduction
3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL, identified by its CAS number 14131-13-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 9-anthraldehyde with 3-amino-1-propanol. The process is conducted in methanol and dichloromethane under controlled conditions, yielding a product with a molecular weight of 265.35 g/mol and a molecular formula of C18H19NO. The overall yield from the synthesis can reach approximately 78% .
Synthesis Steps
- Formation of Imine : A solution of 3-amino-1-propanol is mixed with 9-anthraldehyde in a methanol-dichloromethane solvent system and stirred overnight.
- Reduction : Sodium tetrahydroborate is added to reduce the imine to the corresponding amine.
- Purification : The crude product is purified using flash column chromatography.
Antitumor Activity
Research has indicated that compounds related to anthracene derivatives exhibit significant antitumor properties. A study evaluating N(1)-(9-anthracenylmethyl)triamines demonstrated increased cytotoxicity against murine leukemia (L1210) cells, particularly in cells treated with alpha-difluoromethylornithine (DFMO) . The 4,4- and 5,4-triamine systems showed high affinity for the polyamine transporter (PAT), suggesting that similar mechanisms may apply to this compound.
The mechanism underlying the biological activity of anthracene derivatives often involves:
- Polyamine Transport : Enhanced uptake through PAT.
- Cellular Uptake : Induction of vesicular structures within treated cells, as observed in melanoma cell lines .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various cell lines:
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| N(1)-(9-anthracenylmethyl)triamines | L1210 (Leukemia) | 1.8 - 5.0 |
| N(1)-(9-anthracenylmethyl)triamines | CHO (Hamster Ovary) | 2.0 - 6.0 |
Neuroprotective Potential
Emerging studies suggest potential neuroprotective effects for compounds similar to this compound, particularly against neurodegenerative diseases like Alzheimer's. Compounds exhibiting acetylcholinesterase inhibition have shown promise in enhancing cognitive function .
Study on Anticancer Properties
A recent study focused on anthracene derivatives demonstrated their effectiveness against various cancer cell lines, including breast and prostate cancer cells. The results indicated that these compounds could induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Neuroprotective Study
Another investigation assessed the neuroprotective effects of anthracene-based compounds in animal models of Alzheimer's disease. The results revealed that these compounds could significantly reduce amyloid plaque formation and improve cognitive deficits.
Q & A
Q. Methodological Answer :
- UV-Vis : The anthracene moiety exhibits strong absorbance at ~250–400 nm due to π→π* transitions. Solvent polarity shifts λ_max; for example, polar solvents (e.g., methanol) cause bathochromic shifts (~5–10 nm) compared to chloroform .
- NMR : The propanolamine chain’s protons (e.g., CH₂-NH and CH₂-OH) show splitting patterns sensitive to hydrogen bonding. In CDCl₃, NH protons may appear broadened due to slow exchange, while DMSO-d₆ resolves these as sharp singlets .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (H332) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
How can the anthracene moiety enhance the compound’s utility in photodynamic therapy or fluorescence-based assays?
Q. Methodological Answer :
- Photodynamic Therapy : Anthracene’s high triplet-state quantum yield enables singlet oxygen generation under UV irradiation, useful for oxidative damage in cancer cells.
- Fluorescence Tagging : The rigid anthracene core provides stable fluorescence (λ_em ~400–500 nm), allowing tracking in cellular uptake studies .
Validation : Compare fluorescence quantum yields in varying pH buffers to assess environmental stability.
Which chromatographic techniques are most effective for purifying this compound?
Q. Methodological Answer :
- Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate, 7:3 to 1:1) to separate polar byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities if chiral synthesis is employed .
How do temperature and light exposure impact the compound’s stability during long-term storage?
Q. Methodological Answer :
- Temperature : Degradation accelerates above 25°C; Arrhenius modeling shows a 10°C increase reduces shelf life by ~50% .
- Light : Anthracene derivatives undergo [4+2] cycloaddition under UV light; store in amber vials or dark conditions .
What solvent systems are optimal for solubility challenges in biological assays?
Q. Methodological Answer :
- Primary Solvents : DMSO (up to 50 mM stock solutions) is preferred for in vitro studies.
- Aqueous Buffers : For cell-based assays, dilute DMSO stocks into PBS or DMEM (final DMSO ≤0.1% v/v) .
- Co-solvents : Ethanol or cyclodextrin inclusion complexes improve solubility in hydrophobic environments .
Can computational modeling predict the compound’s interaction with DNA or protein targets?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model intercalation into DNA (anthracene’s planar structure fits between base pairs) .
- MD Simulations : Simulate hydrogen bonding between the propanolamine chain and kinase active sites (e.g., CDK2) over 100-ns trajectories .
Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
